
Clorhidrato de Urapidil
Descripción general
Descripción
Clorhidrato de urapidilo: es un compuesto farmacéutico utilizado principalmente como agente antihipertensivo. Es una combinación de antagonista adrenérgico y agonista de la serotonina, que se administra por vía oral para el tratamiento de la hipertensión esencial y por vía intravenosa en las emergencias hipertensivas . El clorhidrato de urapidilo es conocido por su doble acción, que incluye el antagonismo de los receptores adrenérgicos alfa-1 periféricos y el agonismo de los receptores de serotonina 5-HT1A centrales .
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Urapidil acts primarily as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist . Its dual action helps reduce peripheral vascular resistance while also modulating central nervous system responses to lower blood pressure without causing reflex tachycardia, a common side effect of many antihypertensives .
Hypertension Management
Urapidil hydrochloride is primarily indicated for the treatment of essential hypertension. It is available in both oral and injectable forms, with the injectable form being particularly useful in acute settings.
- Indications :
- Essential hypertension
- Renal hypertension
- Hypertension associated with pheochromocytoma
- Perioperative hypertension
- Severe hypertensive crises (e.g., pregnancy-induced hypertension, malignant hypertension post-cerebral hemorrhage)
Table 1: Clinical Indications of Urapidil Hydrochloride
Indication | Dosage Form | Notes |
---|---|---|
Essential Hypertension | Oral/Injections | First-line treatment for chronic cases |
Renal Hypertension | Oral/Injections | Effective in managing secondary hypertension |
Pheochromocytoma | Oral/Injections | Reduces hypertensive episodes |
Perioperative Hypertension | Injection | Rapid control of blood pressure during surgery |
Severe Hypertensive Crises | Injection | Emergency use in acute settings |
Heart Failure Management
Recent studies indicate that Urapidil can be beneficial for elderly patients with acute heart failure. It has been shown to improve cardiac function by reducing systolic blood pressure while preserving renal function and minimizing adverse effects compared to other vasodilators like nitroglycerin .
- Efficacy : In a study comparing Urapidil with nitroglycerin, patients receiving Urapidil experienced significantly lower systolic blood pressures and improved cardiac function metrics, such as left ventricular ejection fraction and reduced levels of N-terminal pro-B-type natriuretic peptide (a marker for heart failure) .
Table 2: Efficacy of Urapidil in Heart Failure
Parameter | Urapidil Group | Nitroglycerin Group | p-value |
---|---|---|---|
Mean Systolic Blood Pressure (mm Hg) | 110.1 ± 6.5 | 126.4 ± 8.1 | 0.022 |
Left Ventricular Ejection Fraction (%) | 62.2 ± 3.4 | 51.0 ± 2.4 | 0.032 |
N-terminal pro-B-type Natriuretic Peptide (ng/mL) | 3311.4 ± 546.1 | 4879.1 ± 325.7 | 0.027 |
Management of Ischemia-Reperfusion Injury
Urapidil has shown promise in treating ischemia-reperfusion injuries, particularly in surgical contexts where blood flow is restored after periods of ischemia (e.g., torsion-detorsion injuries). It aids recovery by reducing oxidative stress and inflammatory responses, thus protecting tissues from damage during reperfusion .
Case Study: Anaphylactic Reaction
A notable case report documented an anaphylactic shock following the administration of Urapidil hydrochloride for injection in a patient with a history of drug allergies . This underscores the importance of monitoring for hypersensitivity reactions when administering this medication.
Mecanismo De Acción
El clorhidrato de urapidilo ejerce sus efectos a través de mecanismos tanto periféricos como centrales . Periféricamente, bloquea los receptores adrenérgicos alfa-1 postsinápticos, inhibiendo los efectos vasoconstrictores de las catecolaminas y reduciendo la resistencia periférica . Centralmente, actúa como un agonista de los receptores de serotonina 5-HT1A, modulando la actividad de los centros cerebrales que controlan el sistema circulatorio . Esta doble acción ayuda a bajar la presión arterial sin causar taquicardia refleja .
Análisis Bioquímico
Biochemical Properties
Urapidil hydrochloride predominantly blocks postsynaptic alpha-receptors, inhibiting the vasoconstrictor effect of catecholamines . It also has a central effect, modulating the activity of cerebral centers that control the circulatory system .
Cellular Effects
Urapidil hydrochloride has been found to have effects on various types of cells and cellular processes. It can reduce inflammatory response, apoptosis, and act as an antioxidant through a variety of pathways . It can counteract autophagy by lowering the quantity of autophagosome marker LC3B and caspase-3 .
Molecular Mechanism
Urapidil hydrochloride acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . It does not elicit reflex tachycardia, which may be related to its weak β1-adrenoceptor antagonist activity .
Temporal Effects in Laboratory Settings
Following intravenous administration of 25 mg Urapidil hydrochloride, the serum concentration is biphasic. The distribution phase has a half-life of approximately 35 minutes . The volume of distribution is 0.8 (0.6-1.2) l/kg .
Dosage Effects in Animal Models
In animal models, the LD50 of Urapidil hydrochloride following oral administration is between 508 and 750 mg/kg Body Weight (BW) and following intravenous administration, between 140 and 260 mg/kg BW .
Metabolic Pathways
Urapidil hydrochloride is primarily metabolised in the liver. The primary metabolite is a urapidil hydroxilated in the 4-position on the phenyl core, which has no significant antihypertensive effect .
Transport and Distribution
Urapidil hydrochloride is predominantly metabolised in the liver. The elimination of Urapidil hydrochloride and its metabolites takes place in humans about 50–70% through the kidneys .
Subcellular Localization
While specific subcellular localization of Urapidil hydrochloride is not mentioned in the literature, it is known that the substance crosses the blood-brain barrier and the placenta .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de urapidilo implica varios intermediarios clave. Un método común comienza con la reacción de la 3-[4-(2-metoxifenil)piperazin-1-il]propilamina y la 6-cloro-1,3-dimetil-uracilo . La reacción se lleva a cabo típicamente en presencia de hidróxido de potasio y agua como disolvente, calentada a 60°C durante 2 horas . El producto, urapidilo, se purifica y se salifica para obtener clorhidrato de urapidilo .
Métodos de producción industrial: Para la producción industrial, el proceso implica la preparación de la inyección de clorhidrato de urapidilo. Esto incluye mezclar clorhidrato de urapidilo con un regulador de la presión osmótica y una pareja de amortiguadores ácido-base para mantener un pH de 5.9-6.5 . La estabilidad de la inyección se mejora significativamente controlando la temperatura durante el proceso de preparación para que sea inferior a 60°C .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de urapidilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: El urapidilo puede oxidarse en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.
Reducción: Las reacciones de reducción son menos comunes para el clorhidrato de urapidilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Sustitución: Se utilizan reactivos como los halógenos y los nucleófilos en las reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de urapidilo con propiedades farmacológicas modificadas .
Comparación Con Compuestos Similares
Compuestos similares:
Prazosina: Otro antagonista de los receptores adrenérgicos alfa-1 que se utiliza para tratar la hipertensión.
Terazosin: Similar a la prazosina, se utiliza para la hipertensión y la hiperplasia benigna de próstata.
Doxazosin: Un bloqueador alfa-1 que se utiliza para la hipertensión y la retención urinaria asociada a la hiperplasia benigna de próstata.
Singularidad: El clorhidrato de urapidilo es único debido a su doble acción como antagonista de los receptores adrenérgicos alfa-1 y agonista de los receptores de serotonina 5-HT1A . Esta combinación le permite bajar la presión arterial de forma eficaz sin causar taquicardia refleja, un efecto secundario común de otros bloqueadores alfa-1 .
Actividad Biológica
Urapidil hydrochloride is a pharmacological agent primarily used for the management of hypertension. It acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist , which contributes to its therapeutic effects. This article delves into the biological activity of Urapidil, supported by research findings, case studies, and data tables.
- Chemical Name : 6-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione hydrochloride
- CAS Number : 64887-14-5
- Purity : ≥99%
Urapidil's primary mechanism involves blocking postsynaptic alpha-1 adrenergic receptors, which inhibits vasoconstriction induced by catecholamines. Additionally, its action as a 5-HT1A receptor agonist may contribute to its antihypertensive effects by modulating central nervous system activity related to blood pressure regulation .
Pharmacodynamics
The pharmacodynamic profile of Urapidil reveals significant findings:
- pIC50 Values :
- α1-Adrenoceptor Antagonism: 6.13
- 5-HT1A Receptor Agonism: 6.4
These values indicate a strong affinity for both receptor types, underscoring the compound's effectiveness in lowering blood pressure and improving cardiovascular function .
Case Studies
-
Heart Failure Management :
A study involving elderly patients with heart failure demonstrated that Urapidil significantly reduced cardiac load and improved cardiac function compared to nitroglycerin. The Urapidil group showed a lower incidence of rehospitalization and better renal function outcomes . -
Blood Pressure Control :
In a comparative study, intravenous Urapidil was associated with better blood pressure control and preserved cardiac function in older hypertensive patients. The mean systolic blood pressure was significantly lower in the Urapidil group than in those treated with nitroglycerin .
Table: Clinical Outcomes of Urapidil vs. Nitroglycerin
Parameter | Urapidil Group | Nitroglycerin Group | p-value |
---|---|---|---|
Mean Systolic BP (mm Hg) | 110.1 ± 6.5 | 126.4 ± 8.1 | 0.022 |
NT-proBNP (ng/mL) | 3311.4 ± 546.1 | 4879.1 ± 325.7 | 0.027 |
Adverse Events (Headache) | Fewer occurrences | More frequent | 0.025 |
Safety Profile
Urapidil has been shown to have a favorable safety profile, particularly in elderly patients. Studies indicate fewer adverse events compared to other antihypertensive agents, making it a preferred choice in this demographic .
Biological Effects Beyond Hypertension
Recent research has indicated that Urapidil may exert protective effects beyond its antihypertensive properties:
- Ovarian Torsion Injury :
A study highlighted Urapidil's role in alleviating ovarian torsion/detorsion injury through its anti-inflammatory and anti-apoptotic properties, suggesting potential applications in gynecological emergencies .
Pharmacokinetics
Urapidil exhibits a biphasic serum concentration profile post-intravenous administration:
- Distribution Phase Half-life : ~35 minutes
- Elimination Half-life : Approximately 2.7 hours
- Volume of Distribution : 0.8 l/kg
The drug is primarily metabolized in the liver, with about 50-70% excreted via the kidneys as active metabolites .
Propiedades
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLZVUAXJERAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045812 | |
Record name | Urapidil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64887-14-5, 34661-75-1 | |
Record name | Urapidil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urapidil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urapidil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URAPIDIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.